REACTION_CXSMILES
|
Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].[CH:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[O:4][CH:5]([Cl:7])[CH3:6]
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)Cl)(OC1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |